molecular formula C12H13NO3 B13711480 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid

4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B13711480
M. Wt: 219.24 g/mol
InChI Key: NSVNOIXVVRTPHE-UHFFFAOYSA-N
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Description

4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid is a benzoic acid derivative functionalized with a methyl group at the 4-position and a 2-oxopyrrolidine ring at the 3-position. The 2-oxopyrrolidine moiety contributes to its conformational rigidity and hydrogen-bonding capacity, influencing its pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C12H13NO3/c1-8-4-5-9(12(15)16)7-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16)

InChI Key

NSVNOIXVVRTPHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2CCCC2=O

solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Aromatic Substitution and Functional Group Introduction

The initial step involves the electrophilic aromatic substitution on a benzoic acid derivative to introduce the methyl group at the 4-position. This is typically achieved via Friedel-Crafts alkylation using methyl chloride or methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride, under controlled conditions to prevent over-alkylation.

b. Formation of the 2-Oxopyrrolidin-1-yl Moiety

The oxopyrrolidin-1-yl group is often introduced through nucleophilic substitution reactions involving protected or activated pyrrolidinone derivatives. A common approach involves the reaction of a suitable electrophilic precursor, such as 2-chloropyrrolidin-1-one, with a nucleophilic aromatic intermediate, often facilitated by bases like potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF).

Key Synthetic Pathways and Protocols

a. Synthesis via Amide Coupling and Cyclization

One well-documented method involves the synthesis of the benzoic acid core followed by amide bond formation with a pyrrolidinone derivative, which is subsequently cyclized to form the oxopyrrolidin-1-yl group. This process is exemplified in the synthesis of related compounds, where the key steps include:

  • Activation of the benzoic acid (e.g., via carbodiimide coupling agents like DCC or EDC)
  • Coupling with a suitable amino or hydroxyl precursor
  • Cyclization under acidic or basic conditions to form the oxopyrrolidin-1-yl ring

b. Cyclization and Functionalization of Precursors

In some protocols, the oxopyrrolidin-1-yl group is introduced through intramolecular cyclization of amino acid derivatives or through the use of protected intermediates that facilitate regioselective cyclization, often under microwave-assisted conditions to enhance yields and reduce reaction times.

Research-Backed Methods and Data Tables

Method Starting Materials Reagents & Conditions Yield Notes
Friedel-Crafts Alkylation Benzoic acid derivative Methyl chloride, AlCl₃ Moderate Requires controlled conditions to prevent polyalkylation
Nucleophilic Substitution 2-Chloropyrrolidin-1-one K₂CO₃, DMF, heat High Efficient for pyrrolidinone attachment
Amide Coupling Benzoic acid + amino/pyrrolidinone derivative DCC/EDC, DMF, room temp 70-85% Common in peptide-like syntheses
Intramolecular Cyclization Protected intermediates Acidic or basic reflux Variable Forms the oxopyrrolidin-1-yl ring

Notable Variations and Optimization Strategies

  • Microwave-Assisted Cyclization: Accelerates ring formation with higher yields and cleaner reactions.
  • Use of Protecting Groups: To prevent side reactions during multi-step syntheses, protecting groups like SEM or Boc are employed on the amino functionalities.
  • Solvent Choice: Polar aprotic solvents such as DMF or DMSO are preferred for nucleophilic substitutions due to their ability to stabilize charged intermediates.

Additional Insights from Literature

Research indicates that the synthesis of similar benzoic acid derivatives with oxopyrrolidinyl groups often employs multi-step sequences involving initial aromatic substitution, followed by amide bond formation , and cyclization to form the oxopyrrolidin-1-yl ring. For example, the synthesis of related compounds such as 4-(2-oxopyrrolidin-1-yl)benzoic acid has been achieved via direct cyclization of amino acid derivatives or via nucleophilic substitution on activated aromatic rings .

Summary of Key Preparation Strategies

Strategy Advantages Limitations References
Friedel-Crafts Alkylation Straightforward, well-established Over-alkylation risk
Nucleophilic Substitution High regioselectivity Requires activated halides ,
Amide Coupling + Cyclization High yields, versatile Multi-step process ,,
Microwave-Assisted Cyclization Faster, cleaner Equipment-dependent

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoic acids and derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid, highlighting differences in substituents, physicochemical properties, and biological activities:

Compound Key Structural Differences Similarity Score Reported Properties/Activities References
2-(2-Oxopyrrolidin-1-yl)benzoic acid Lacks the 4-methyl group; oxopyrrolidine at 2-position 0.89 Intermediate for bioactive molecule synthesis
4-Chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid Chlorine substituent replaces methyl at 4-position 0.87 Enhanced electrophilicity; potential kinase inhibition
4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid Contains thioxo-oxadiazole ring fused to pyrrolidone N/A Antibacterial activity (Gram-positive strains)
4-[2,2-bis(hydroxymethyl)-5-oxopyrrolidin-1-yl]-3-[(dipropylamino)methyl]benzoic acid Additional hydroxymethyl and dipropylamino groups N/A Improved solubility; CNS-targeting potential
3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}-benzoic acid Ethoxycarbonyl-benzimidazole extension N/A Anticancer activity (in vitro models)

Key Research Findings

Structural and Electronic Properties

Density functional theory (DFT) studies on analogs, such as 4-methyl-3-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzoic acid, reveal that electron-withdrawing groups (e.g., nitro) enhance charge transfer and binding affinity to biological targets like thyroid-stimulating hormone receptors . The 2-oxopyrrolidine ring stabilizes the molecule through intramolecular hydrogen bonds, reducing conformational flexibility compared to simpler benzoic acid derivatives .

Critical Analysis of Evidence

  • Contradictions: While some studies emphasize the importance of electron-withdrawing groups (e.g., nitro, chloro) for bioactivity , others demonstrate that bulky substituents (e.g., dipropylamino in compound 8) enhance CNS penetration without compromising stability .
  • Gaps: Limited data exist on the pharmacokinetics of this compound itself; most studies focus on derivatives.

Biological Activity

4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid is a compound gaining attention in pharmaceutical research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid backbone with a pyrrolidinone moiety. This unique structure may contribute to its biological activities, particularly in enzyme inhibition and receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes. For instance, it has shown potential as a phosphodiesterase (PDE) inhibitor, which is significant in the treatment of respiratory diseases like asthma . PDE inhibitors can modulate inflammatory responses by affecting cyclic nucleotide levels.

2. Receptor Binding
Studies suggest that this compound interacts with specific receptors, potentially influencing cellular signaling pathways. Its binding affinity and selectivity for certain receptors are crucial for its therapeutic applications.

The mechanism of action involves the binding of this compound to molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The exact biochemical pathways remain under investigation, but preliminary findings indicate involvement in inflammatory response modulation and protein degradation pathways .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Case Study 1: PDE Inhibition
A study on PDE inhibitors highlighted that derivatives similar to this compound exhibited significant inhibition of PDE4, which is implicated in asthma management. The compound demonstrated a favorable pharmacological profile compared to existing drugs .

Case Study 2: Protein Degradation Modulation
Research involving benzoic acid derivatives indicated that compounds with similar structures could enhance the activity of proteolytic systems in human cells. The findings suggested that these compounds might serve as modulators for protein homeostasis, with implications for anti-aging therapies .

Data Table: Summary of Biological Activities

Activity Effect Reference
Enzyme InhibitionPDE4 inhibition
Receptor BindingModulation of inflammatory signals
Protein DegradationEnhanced proteasome activity

Q & A

Q. What are the established synthetic routes for 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid, and how can reaction yields be optimized?

The synthesis typically involves coupling benzoic acid derivatives with amines. Key steps include:

  • Amide bond formation : Reacting 4-methyl-3-aminobenzoic acid with 2-pyrrolidone under coupling agents like EDC/HOBt .
  • Purification : Use chromatography (e.g., reverse-phase HPLC) or crystallization to achieve >95% purity .
  • Optimization : Continuous flow reactors can enhance yield by improving reaction kinetics and reducing side products .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : Single-crystal XRD (e.g., using SHELX programs) resolves bond lengths, angles, and torsional conformations. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 9.31 Å, b = 24.83 Å) confirm stereochemistry .
  • Spectroscopic analysis : FT-IR and NMR (¹H/¹³C) verify functional groups (e.g., carbonyl at ~1700 cm⁻¹) and substituent positions .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 262.12) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and pharmacological potential of this compound?

  • DFT studies : Employ B3LYP/6-311G(d,p) basis sets to calculate:
  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess electron transfer properties .
  • Molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites .
    • Docking simulations : Predict binding affinities to biological targets (e.g., enzymes linked to Graves’ disease) using AutoDock Vina .

Q. How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial effects)?

  • Dose-response profiling : Conduct in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity; MIC assays for antimicrobial effects) to establish EC₅₀ values .
  • Structural analogs : Compare activity trends with derivatives (e.g., trifluoromethyl-substituted benzamides) to identify SAR patterns .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH-dependent solubility : Adjust formulation buffers (pH 6–8) to enhance aqueous solubility while minimizing hydrolysis .
  • Prodrug design : Modify the carboxylic acid group to esters (e.g., methyl ester) for improved membrane permeability .

Q. How does the 2-oxopyrrolidin moiety influence pharmacokinetic properties?

  • Metabolic stability : The lactam ring reduces oxidative metabolism by cytochrome P450 enzymes, as shown in microsomal assays .
  • Plasma protein binding : Surface plasmon resonance (SPR) reveals moderate binding (~75%) to human serum albumin, affecting bioavailability .

Data Analysis and Interpretation

Q. How can crystallographic data resolve discrepancies in molecular conformation?

  • Torsion angle analysis : Compare XRD-derived dihedral angles (e.g., C4-C3-N1-C7 = 12.5°) with DFT-optimized geometries to validate computational models .
  • Disorder modeling : Use SHELXL refinement to account for disordered atoms (e.g., solvent molecules) and improve R factors (<0.08) .

Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?

  • Nonlinear regression : Fit data to Hill equations (GraphPad Prism) to calculate efficacy (Emax) and potency (IC₅₀) .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test) to assess significance (p < 0.05) in multi-dose experiments .

Methodological Resources

  • Crystallography : SHELX suite for structure solution and refinement .
  • Spectroscopy : Bruker NMR spectrometers (400 MHz) with TopSpin software .
  • Bioassays : Yeast (S. cerevisiae) models for stress response studies (e.g., TPO1 transporter upregulation under benzoic acid exposure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.